α-Methyl-5-pyrimidinemethanol-d3
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Overview
Description
α-Methyl-5-pyrimidinemethanol-d3: is a deuterium-labeled derivative of α-Methyl-5-pyrimidinemethanol. This compound is primarily used in scientific research, particularly in the fields of organic synthesis and proteomics . The molecular formula of this compound is C6H5D3N2O, and it has a molecular weight of 127.16 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of α-Methyl-5-pyrimidinemethanol-d3 typically involves the incorporation of deuterium into the α-Methyl-5-pyrimidinemethanol structure. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of specialized reactors and purification techniques to isolate the desired deuterium-labeled compound .
Chemical Reactions Analysis
Types of Reactions: α-Methyl-5-pyrimidinemethanol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of α-Methyl-5-pyrimidinemethanol-d3 involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium labeling allows researchers to study the compound’s metabolic pathways and its effects on biological systems with greater precision. The compound’s interaction with pyrimidine-related enzymes and receptors can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
α-Methyl-5-pyrimidinemethanol: The non-deuterated version of the compound.
5-Pyrimidinemethanol: A simpler pyrimidine derivative without the methyl group.
Deuterated Pyrimidine Derivatives: Other pyrimidine compounds labeled with deuterium.
Uniqueness: α-Methyl-5-pyrimidinemethanol-d3 is unique due to its deuterium labeling, which enhances its stability and allows for more precise studies in NMR spectroscopy and metabolic research. The presence of the methyl group also distinguishes it from simpler pyrimidine derivatives, providing additional functionalization for various chemical reactions.
Properties
CAS No. |
1346602-35-4 |
---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
127.161 |
IUPAC Name |
2,2,2-trideuterio-1-pyrimidin-5-ylethanol |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-2-7-4-8-3-6/h2-5,9H,1H3/i1D3 |
InChI Key |
LHBKMPNNYVQNRE-FIBGUPNXSA-N |
SMILES |
CC(C1=CN=CN=C1)O |
Synonyms |
1-(Pyrimidin-5-yl)ethan-1-ol-d3; |
Origin of Product |
United States |
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